molecular formula C7H8O5S B13148268 (3,4-Dihydroxyphenyl)methanesulfonic acid CAS No. 79427-89-7

(3,4-Dihydroxyphenyl)methanesulfonic acid

Katalognummer: B13148268
CAS-Nummer: 79427-89-7
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: ONTYUVGQYZATHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dihydroxyphenyl)methanesulfonic acid is an organic compound that features both phenolic and sulfonic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)methanesulfonic acid typically involves the sulfonation of 3,4-dihydroxybenzene (catechol) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dihydroxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various sulfonate esters and salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and alcohols are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and various sulfonate esters and salts.

Wissenschaftliche Forschungsanwendungen

(3,4-Dihydroxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of (3,4-Dihydroxyphenyl)methanesulfonic acid involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by scavenging free radicals, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties contribute to its potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacks the phenolic groups.

    3,4-Dihydroxybenzoic acid: Contains phenolic groups but lacks the sulfonic acid group.

Uniqueness

(3,4-Dihydroxyphenyl)methanesulfonic acid is unique due to the presence of both phenolic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

79427-89-7

Molekularformel

C7H8O5S

Molekulargewicht

204.20 g/mol

IUPAC-Name

(3,4-dihydroxyphenyl)methanesulfonic acid

InChI

InChI=1S/C7H8O5S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12)

InChI-Schlüssel

ONTYUVGQYZATHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CS(=O)(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.